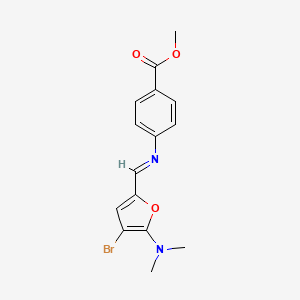
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of a furan ring, along with other functional groups, makes this compound particularly interesting for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate typically involves multiple steps. One common method includes the bromination of a furan derivative, followed by a condensation reaction with a benzoate derivative. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate involves its interaction with various molecular targets. The furan ring and the bromine atom play crucial roles in its biological activity. The compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, it may inhibit specific enzymes involved in bacterial metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(((4-chloro-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
- Methyl 4-(((4-iodo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
Uniqueness
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound versatile for different chemical transformations .
Eigenschaften
Molekularformel |
C15H15BrN2O3 |
|---|---|
Molekulargewicht |
351.19 g/mol |
IUPAC-Name |
methyl 4-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C15H15BrN2O3/c1-18(2)14-13(16)8-12(21-14)9-17-11-6-4-10(5-7-11)15(19)20-3/h4-9H,1-3H3 |
InChI-Schlüssel |
DGZMESCGUSPIDK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(O1)C=NC2=CC=C(C=C2)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


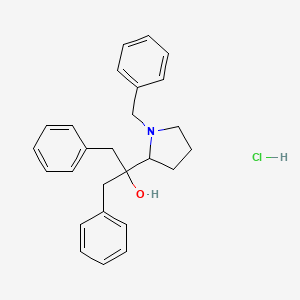
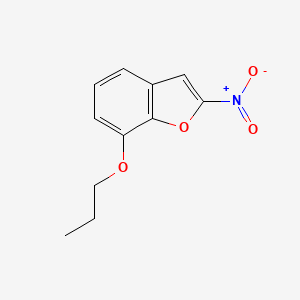
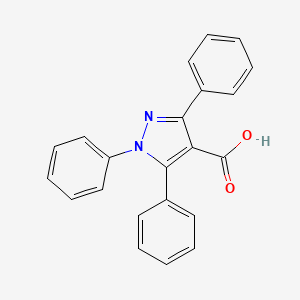
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)


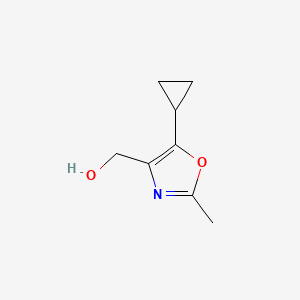
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
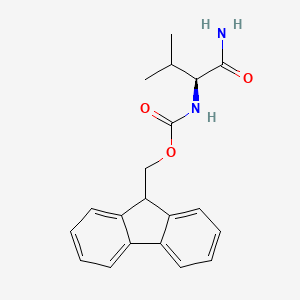
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
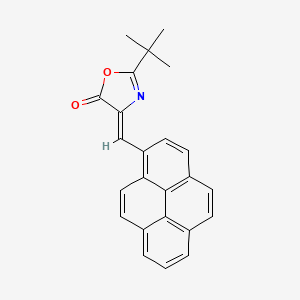
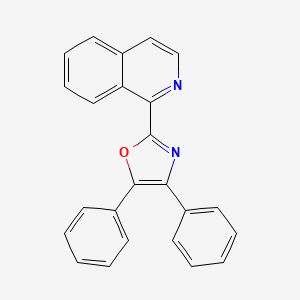

![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
